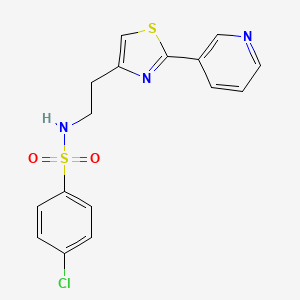
4-氯-N-(2-(2-(吡啶-3-基)噻唑-4-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H14ClN3O2S2 and a molecular weight of 379.88 . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
药代动力学和生物利用度:Stearns等人(2002年)的研究调查了4-氯-N-(2-(2-(吡啶-3-基)噻唑-4-基)乙基)苯磺酰胺衍生物的药代动力学和口服生物利用度。他们发现系统清除在不同物种间有所变化,口服生物利用度受到肠道吸收或首过效应的限制。这项研究有助于理解类似化合物的药物代谢和分布(Stearns et al., 2002)。
抗菌和抗真菌活性:El-Sayed等人(2020年)合成了含有4-氯-N-(2-(2-(吡啶-3-基)噻唑-4-基)乙基)苯磺酰胺基团的化合物,并对它们进行了抗菌和抗真菌活性测试。这表明这些化合物在治疗细菌和真菌感染中的潜在用途(El-Sayed, Fadda, & El-Saadaney, 2020)。
抗癌活性:Brożewicz和Sławiński(2012年)探讨了各种衍生物的抗癌活性合成和评价。他们发现大多数化合物表现出抗增殖活性,表明在癌症治疗中有潜在用途(Brożewicz & Sławiński, 2012)。
抗癫痫药物:Farag等人(2012年)合成了含有磺胺噻唑基团的杂环化合物,包括4-氯-N-(2-(2-(吡啶-3-基)噻唑-4-基)乙基)苯磺酰胺的衍生物。他们评估了这些化合物的抗癫痫活性,显示对抗癫痫发作有效(Farag et al., 2012)。
合成和DNA结合研究:González-Álvarez等人(2013年)对混合配体铜(II)-磺胺基配合物进行了研究,其中包括4-氯-N-(2-(2-(吡啶-3-基)噻唑-4-基)乙基)苯磺酰胺的衍生物。他们探讨了这些化合物对DNA结合和切割的影响,这对于理解这些化合物在各种生物过程中的作用机制是相关的(González-Álvarez等人,2013)。
非线性光学性质:Kucharski、Janik和Kaatz(1999年)评估了磺胺基两性分子的第一超极化率,其中包括所讨论化合物的衍生物。这项研究有助于理解这些化合物的非线性光学性质(Kucharski, Janik, & Kaatz, 1999)。
未来方向
The future directions for the research and development of “4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide” and similar thiazole derivatives involve the design and development of new compounds with enhanced biological activities and lesser side effects . This includes the exploration of different substituents on the thiazole ring to affect the biological outcomes .
作用机制
Target of Action
The primary targets of the compound are yet to be identified. Thiazoles, the core structure of this compound, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 373.88 , which is within the range generally favorable for oral bioavailability. Its predicted pKa is 2.29 , which may influence its absorption and distribution characteristics.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound’s stability can also be affected by factors such as temperature, pH, and light exposure .
属性
IUPAC Name |
4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEJHGXOARSZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2475528.png)
![3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2475529.png)
![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2475536.png)
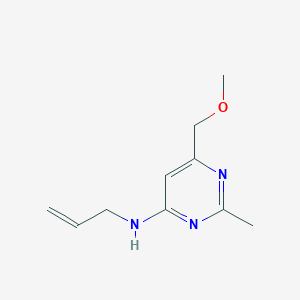
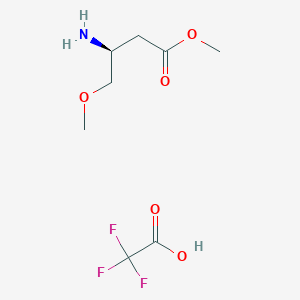
![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)

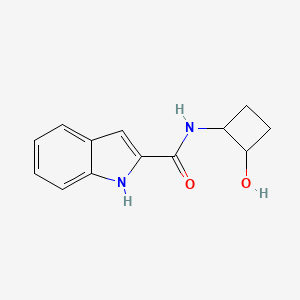
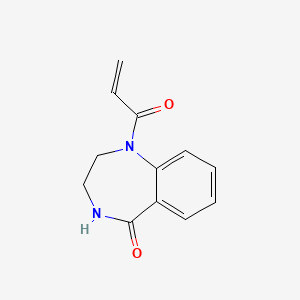
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)
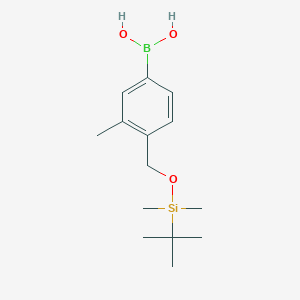
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)